molecular formula C7H4BrIN2 B1450699 4-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 2238831-51-9

4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Cat. No. B1450699
M. Wt: 322.93 g/mol
InChI Key: UHLANQYSNUDZQG-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodopyrazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1352881-82-3 . It has a molecular weight of 322.93 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . The process involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodopyrazolo[1,5-a]pyridine” can be represented by the InChI Code: 1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H . The SMILES string representation is Brc1nccc2[nH]nc(I)c12 .


Chemical Reactions Analysis

The compound is mostly used in the Suzuki coupling reaction . In addition, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .


Physical And Chemical Properties Analysis

“4-Bromo-3-iodopyrazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 322.93 .

Scientific Research Applications

Synthesis and Derivative Formation

1. Innovative Synthetic Routes

Research has been conducted on the development of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives, which are synthesized through various chemical reactions involving 4-Bromo-3-iodopyrazolo[1,5-a]pyridine and its analogs. These compounds have shown a range of biological activities, suggesting their utility in pharmaceutical research (Abdelriheem et al., 2017).

2. Palladium-Catalyzed Cross-Dehydrogenative Coupling

The application of palladium-catalyzed cross-dehydrogenative coupling has been demonstrated for the synthesis of bipyrazolo[1,5-a]pyridines, highlighting the method's efficiency and the functional group tolerance of the process. This approach provides a versatile tool for constructing complex heterocyclic structures, which can be foundational in developing new materials or drugs (Hsiao et al., 2022).

Biological Activity and Applications

1. Anticancer Properties

Certain derivatives of pyrazolo[1,5-a]pyridine have been evaluated for their anticancer activity, with some compounds showing significant efficacy against human breast, liver, and colon carcinoma cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (Metwally & Deeb, 2018).

2. Antibacterial Activity

New cyanopyridine derivatives synthesized from 4-Bromo-3-iodopyrazolo[1,5-a]pyridine analogs have shown promising antibacterial activity against a range of aerobic and anaerobic bacteria. Such findings highlight the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bogdanowicz et al., 2013).

Photophysical Properties

1. Fluorescence Studies

The effect of substituents on the fluorescence properties of pyrazolopyridine annulated heterocycles has been investigated, providing insights into the design of novel fluorescent materials for various applications, including sensors and organic electronics (Patil, Shelar, & Toche, 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have been identified as potential therapeutic agents due to their structural similarity to purine . They have a broad range of applications, including anti-inflammatory, anti-viral, and anti-cancer agents . Therefore, “4-Bromo-3-iodopyrazolo[1,5-a]pyridine” and its derivatives could have potential for further exploration in the field of medicinal chemistry.

properties

IUPAC Name

4-bromo-3-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLANQYSNUDZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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